molecular formula C19H13F3N2O3S2 B2800144 N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide CAS No. 1797600-84-0

N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2800144
CAS No.: 1797600-84-0
M. Wt: 438.44
InChI Key: YQWPVWBREPHUSB-UHFFFAOYSA-N
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Description

N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide is a complex organic compound that features a thiophene ring system and an oxalamide moiety

Scientific Research Applications

N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide typically involves the condensation of thiophene derivatives with oxalamide precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene rings.

Mechanism of Action

The mechanism of action of N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}-N'-[2-(trifluoromethyl)phenyl]ethanediamide is unique due to its combination of a thiophene ring system and an oxalamide moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3S2/c20-19(21,22)13-3-1-2-4-14(13)24-18(27)17(26)23-9-12-5-6-15(29-12)16(25)11-7-8-28-10-11/h1-8,10H,9H2,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWPVWBREPHUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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